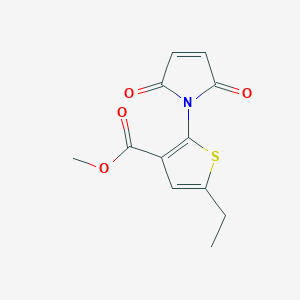

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-ethylthiophene-3-carboxylate

Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-ethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl ester group at position 3, an ethyl group at position 5, and a 2,5-dioxo-2,5-dihydro-1H-pyrrole moiety at position 2. This structure combines electron-withdrawing (ester, dioxopyrrole) and electron-donating (ethyl) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)-5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-3-7-6-8(12(16)17-2)11(18-7)13-9(14)4-5-10(13)15/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKGMKLMWJKAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N2C(=O)C=CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-ethylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-ethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,2-d]pyrimidinone Derivatives

describes ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (55) and its derivatives, such as 6-benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (58). Key differences include:

- Core Structure: Compound 58 has a fused pyrrolo-pyrimidinone system, whereas the target compound features a non-fused thiophene-pyrrolidone structure.

- Substituents : The benzoyl group in 58 enhances aromatic conjugation, while the ethylthiophene in the target compound may improve lipophilicity.

- Reactivity: The pyrimidinone ring in 58 allows for nucleophilic substitutions at the sulfur or oxygen atoms, whereas the dioxopyrrole group in the target compound may participate in Michael additions or cycloadditions .

Amino/Cyano-Substituted Thiophene Derivatives

highlights compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b). Key distinctions:

- Functional Groups: Compound 7b has amino and hydroxy groups on the pyrazole and thiophene rings, contrasting with the dioxopyrrole and ester groups in the target compound.

- Applications: Amino-substituted thiophenes (e.g., 7b) are often used in dye or drug synthesis, whereas the target compound’s ester and dioxopyrrole groups may favor use as a Michael acceptor or heterocyclic precursor .

Parent Thiophene Ester (Methyl 5-Ethylthiophene-3-carboxylate)

The parent compound (CAS 938006-77-0) lacks the dioxopyrrole substituent. Comparisons include:

- Reactivity : The parent ester is less likely to undergo cycloaddition or nucleophilic attack compared to the target compound, which benefits from the electrophilic diketone in the dioxopyrrole .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility: The target compound’s dioxopyrrole group enables diverse reactivity, similar to the pyrimidinone derivatives in , but with a simpler synthetic pathway due to the absence of fused rings .

- Electronic Properties: Compared to amino-substituted thiophenes (), the target compound’s electron-deficient pyrrolidone may enhance interactions with biological targets, such as enzymes requiring electrophilic regions for binding .

- Comparative Limitations : Direct studies on the target compound’s biological activity are absent in the provided evidence, necessitating further experimental validation of its pharmacokinetic or material properties.

Biological Activity

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-ethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₉N₁O₄S

- Molecular Weight : 213.24 g/mol

- CAS Number : [not specified in the search results]

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study focused on N-substituted piperazinylquinolone derivatives demonstrated that modifications to the thiophene ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with a methylthio group showed improved activity against Staphylococcus aureus and Staphylococcus epidermidis compared to their parent compounds .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| Ciprofloxacin Derivative 5a | Significant Improvement | Moderate |

| This compound | Not yet tested | Not yet tested |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole ring followed by the introduction of the ethylthiophene moiety. The dioxo group can be generated through oxidation reactions involving suitable oxidizing agents.

Case Studies and Research Findings

A detailed investigation into the biological activity of this compound is limited; however, related compounds have been extensively studied. For instance:

- Antimicrobial Studies : A series of experiments have shown that compounds with similar structures possess effective antimicrobial properties. These studies suggest that modifications to the thiophene structure can lead to enhanced biological activities.

- Pharmacological Evaluations : In vitro studies have indicated that derivatives containing the pyrrole moiety exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-ethylthiophene-3-carboxylate?

Methodological Answer:

The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:

- Step 1: Formation of the thiophene-3-carboxylate core using ethyl cyanoacetate or malononitrile in 1,4-dioxane with triethylamine and elemental sulfur, as described for analogous thiophene derivatives .

- Step 2: Introduction of the 2,5-dioxopyrrole moiety via acetylation or oxidation reactions. For example, boron trifluoride diethyl etherate-catalyzed acetic anhydride treatment (as in ) may facilitate pyrrolidone ring formation .

- Step 3: Purification via column chromatography and recrystallization (e.g., ethanol/water systems) .

Validate each step using NMR (δH analysis for substituent integration) and mass spectrometry .

Advanced: How can researchers optimize reaction yields for the dioxopyrrole functionalization step?

Methodological Answer:

Yield optimization requires systematic parameter screening:

- Catalyst Screening: Compare BF3·Et2O (73% yield in ) with alternatives like H2SO4 or p-toluenesulfonic acid.

- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reactivity and byproduct suppression.

- Temperature Gradients: Perform reactions at 0°C, RT, and reflux (80–120°C) to assess kinetic vs. thermodynamic control.

Use Design of Experiments (DoE) to identify critical interactions between variables . Monitor intermediates via TLC and characterize products with FTIR (C=O stretching at ~1700–1770 cm⁻¹) .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy: Analyze δH values for thiophene protons (6.5–7.5 ppm) and pyrrolidone carbonyl groups (absence of NH peaks confirms ring closure) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structure to validate regiochemistry, especially if substituent positional ambiguity exists (e.g., ethyl vs. methyl groups) .

Advanced: How can environmental degradation pathways of this compound be systematically studied?

Methodological Answer:

Adopt methodologies from long-term environmental fate studies (e.g., Project INCHEMBIOL):

- Hydrolysis: Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, analyzing degradation via HPLC-MS .

- Photolysis: Expose to UV light (254 nm) in aqueous/organic media; track byproducts with LC-QTOF-MS.

- Biotic Transformation: Use microbial consortia from soil/water samples to assess biodegradation kinetics .

Model results with QSAR tools to predict ecotoxicological endpoints (e.g., EC50 for algae) .

Basic: What are potential applications of this compound in biomedical research?

Methodological Answer:

The dioxopyrrole and thiophene motifs suggest utility in:

- Bioconjugation: The 2,5-dioxo-pyrrolidin-1-yl group ( ) can act as an NHS ester for protein coupling, enabling phototheranostic agent development .

- Antioxidant Studies: Evaluate radical scavenging activity via DPPH/ABTS assays, referencing phenolic analogs in .

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., FRET substrates).

Advanced: How to resolve contradictions in reported reactivity or stability data across studies?

Methodological Answer:

- Reproduce Conditions: Standardize variables (solvent purity, humidity, light exposure) to isolate discrepancies.

- Advanced Characterization: Use XPS or Raman spectroscopy to detect surface oxidation or polymorphic forms.

- Computational Modeling: Perform DFT calculations to compare activation energies for competing pathways (e.g., hydrolysis vs. photolysis) .

Advanced: What strategies ensure compound stability during long-term storage?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis/oxidation.

- Stability Screening: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Additive Screening: Test antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress degradation .

Basic: How to assess the compound’s potential as a fluorescent probe?

Methodological Answer:

- Spectrofluorimetry: Measure excitation/emission spectra in solvents of varying polarity (e.g., hexane, DMSO).

- Quantum Yield Calculation: Compare with standard dyes (e.g., fluorescein) using integrated sphere methods.

- Cell Imaging: Test permeability in live cells (e.g., HeLa) via confocal microscopy, with/without fixation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.